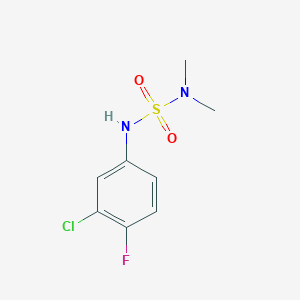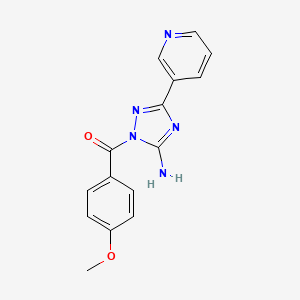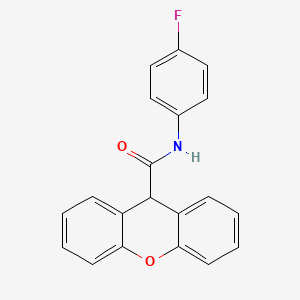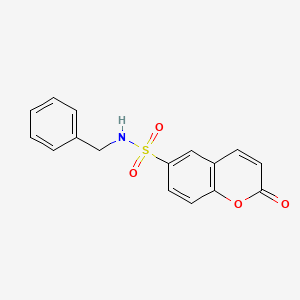![molecular formula C14H16N2O B5856057 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine, also known as PPMP, is a chemical compound that has been studied for its potential applications in scientific research. PPMP belongs to a class of compounds called glycosphingolipid synthesis inhibitors, which have been shown to have various biological effects. In
Scientific Research Applications
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been studied for its potential applications in cancer research, neurology, and immunology. In cancer research, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been shown to inhibit the growth of cancer cells by blocking the synthesis of glycosphingolipids, which are involved in cell signaling and proliferation. In neurology, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating the activity of sphingolipids in the brain. In immunology, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been shown to enhance the immune response by modulating the activity of glycosphingolipids in immune cells.
Mechanism of Action
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine acts by inhibiting the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. This inhibition leads to a decrease in the levels of glycosphingolipids in cells, which can have various effects depending on the cell type and context. In cancer cells, the inhibition of glycosphingolipid synthesis can lead to decreased cell proliferation and increased cell death. In immune cells, the inhibition of glycosphingolipid synthesis can lead to enhanced immune response and increased cell activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine depend on the cell type and context. In cancer cells, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been shown to inhibit cell proliferation and induce cell death. In immune cells, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been shown to enhance the immune response and increase cell activation. In neurology, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been studied for its potential to modulate the activity of sphingolipids in the brain, which are involved in various neurological processes such as synaptic plasticity and neuronal survival.
Advantages and Limitations for Lab Experiments
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has several advantages for lab experiments, including its specificity for glucosylceramide synthase and its ability to modulate glycosphingolipid synthesis. However, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine also has limitations, including its potential toxicity and the need for careful monitoring and purification during synthesis. Additionally, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine may have off-target effects on other enzymes involved in sphingolipid metabolism, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine. One direction is to further explore its potential applications in cancer research, neurology, and immunology. Another direction is to investigate the mechanisms underlying its effects on cellular processes, such as cell proliferation and immune response. Additionally, future research could focus on developing more potent and selective inhibitors of glucosylceramide synthase, which could have therapeutic potential for various diseases.
Synthesis Methods
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine can be synthesized using a variety of methods, including the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with morpholine in the presence of a catalyst such as p-toluenesulfonic acid. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine requires careful monitoring and purification to obtain a high yield and purity.
properties
IUPAC Name |
4-(4-pyrrol-1-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-8-15(7-1)13-3-5-14(6-4-13)16-9-11-17-12-10-16/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGOAQUQJGASLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pyrrol-1-ylphenyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)



![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)

![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)

![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)